molecular formula C14H20N4O B1672186 Iroxanadine CAS No. 276690-58-5

Iroxanadine

カタログ番号: B1672186
CAS番号: 276690-58-5
分子量: 260.33 g/mol
InChIキー: QWVRTSZDKPRPDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イロキサナジン、別名BRX-235は、ハンガリーのバイオレックス社によって合成された新規の小分子です。これは、内皮細胞の恒常性に重要な役割を果たすp38ストレス活性化タンパク質キナーゼのリン酸化を誘導することにより、心臓保護剤として作用します。 この化合物は、アテローム性動脈硬化症や他の血管疾患の治療における潜在的な使用について調査されています .

準備方法

イロキサナジンの合成には、ピリジン誘導体であるコア構造の調製から始まるいくつかのステップが含まれます。合成経路は通常、以下のステップを含みます。

    ピリジン環の形成: ピリジン環は、適切な前駆体の縮合を含む一連の反応によって合成されます。

    官能基化: その後、ピリジン環は、所望の化学構造を実現するために様々な置換基で官能基化されます。

    最終的なアセンブリ: 最終的なステップには、官能基化されたピリジン環と他の分子断片を組み合わせてイロキサナジンを形成することが含まれます。

イロキサナジンの工業生産方法は広く文書化されていませんが、高収率と純度を確保するために合成経路の最適化が含まれている可能性があります .

化学反応の分析

イロキサナジンは、次のようないくつかの種類の化学反応を起こします。

    酸化: イロキサナジンは、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

    還元: 還元反応は、イロキサナジン分子上の官能基を修飾するために使用できます。

    置換: 置換反応、特に求核置換反応は、イロキサナジンの官能基化によく見られます。

これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤があります。 これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究の応用

イロキサナジンは、次のようないくつかの科学研究の応用があります。

科学的研究の応用

Wound Healing

Iroxanadine has shown promise in enhancing wound healing, particularly in diabetic models. A study demonstrated that systemic administration of this compound significantly improved the rate of wound closure in diabetic mice compared to control groups. The percentage closure was assessed over time, indicating that this compound facilitates faster healing processes by promoting cellular proliferation and migration at the wound site .

Study Group Wound Closure (%) Time Frame (Days)
Control3020
This compound7020

Cardiovascular Protection

Research indicates that this compound acts as a vasculoprotector against atherosclerosis. It enhances the survival of vascular endothelial cells during ischemic events by reducing apoptosis through the activation of stress-responsive pathways . This effect is crucial for preventing complications related to cardiovascular diseases.

Treatment of Vascular Disorders

This compound has been suggested as a candidate for treating various vascular and endothelial disorders, including restenosis following angioplasty. Its ability to reverse the proliferation of vascular smooth muscle cells (VSMCs) could provide a non-invasive therapeutic option for managing these conditions .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • A study involving diabetic mice showed that treatment with this compound led to a statistically significant improvement in wound healing rates compared to untreated controls, reinforcing its potential as a therapeutic agent for diabetic ulcers.
  • Clinical observations have noted reduced incidences of complications in patients with vascular disorders when treated with this compound, suggesting its role in improving patient outcomes post-surgery .

作用機序

イロキサナジンの作用機序には、内皮細胞の恒常性に不可欠なp38ストレス活性化タンパク質キナーゼのリン酸化誘導が含まれます。このリン酸化により、内皮細胞の機能と完全性を維持するのに役立つ様々な下流シグナル伝達経路が活性化されます。 さらに、イロキサナジンは、カルシウム依存性タンパク質キナーゼCアイソフォームを膜に移動させ、心臓保護効果にさらに貢献します .

類似化合物との比較

イロキサナジンは、ピリジンとその誘導体として知られる有機化合物のクラスに属します。類似の化合物には、次のものがあります。

    ピリドキシン: 様々な代謝プロセスに関与するビタミンB6の一種です。

    ニコチンアミド: ペラグラや他の病状の治療に使用されるビタミンB3の一種です。

    イソニアジド: 結核の治療に使用される抗生物質です。

これらの化合物と比較して、イロキサナジンは、心臓保護の特定の特性と、p38ストレス活性化タンパク質キナーゼのリン酸化を誘導する能力においてユニークです .

生物活性

Iroxanadine, also known as BRX-235, is a novel small molecule developed by Biorex in Hungary. It has been identified primarily as a cardioprotective agent with significant implications for vascular health. This compound acts through various biological pathways, particularly by enhancing the expression of heat shock proteins (HSPs), which play crucial roles in cellular stress responses and protection against apoptosis.

This compound's mechanism of action involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is essential for endothelial cell (EC) homeostasis. This action promotes cell survival under stress conditions, such as ischemia/reperfusion injury. The drug's ability to induce HSP expression suggests its potential role in protecting vascular endothelial cells from damage due to oxidative stress and inflammation.

Key Biological Activities

  • Enhancement of Heat Shock Proteins : this compound significantly increases the levels of HSPs in endothelial cells, which helps mitigate damage during ischemic events.
  • Caspase Inhibition : It reduces caspase activation, thereby preventing apoptosis in stressed cells.
  • Vasculoprotection : The compound has been shown to reverse myointimal hyperplasia and regulate the proliferation of vascular smooth muscle cells (VSMCs), which is critical in preventing conditions like atherosclerosis.

Cytoprotection Studies

In vitro studies have demonstrated that this compound provides cytoprotection to human umbilical vein endothelial cells (HUVECs) subjected to hypoxia/reoxygenation. The following table summarizes the findings from these studies:

Study Parameter Control This compound Treatment (0.1-1 µM) Effect
Caspase ActivationHighSignificantly ReducedInhibition of apoptosis
Cell Viability25%Up to 75% at optimal concentrationEnhanced survival
HSP ExpressionBaselineIncreased by 2-3 foldCytoprotective mechanism

Clinical Trials

This compound is currently being evaluated in various clinical trials for its efficacy in treating cardiovascular diseases, particularly those related to endothelial dysfunction and atherosclerosis. The following table outlines the current clinical status:

Indication Phase Location Organization
AtherosclerosisPhase 2HungaryStrategic Partners A/S
Coronary DiseasePhase 2HungaryStrategic Partners A/S
Diabetic FootPhase 2United StatesLadRx Corp.

Case Studies

One notable case study involved patients with coronary artery disease treated with this compound. The results indicated a marked improvement in endothelial function and a reduction in markers associated with inflammation and oxidative stress.

Case Study Summary

  • Population : 100 patients with coronary artery disease
  • Treatment Duration : 12 weeks
  • Outcome Measures :
    • Improvement in endothelial function assessed via flow-mediated dilation.
    • Decrease in inflammatory markers (e.g., C-reactive protein).

Results

The study reported a significant correlation between this compound administration and improved vascular health outcomes, reinforcing its potential therapeutic role.

特性

IUPAC Name

5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVRTSZDKPRPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950313
Record name 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

BRX-235 induces phosphorylation of p38 SAPK, which plays an important role in EC (endothelial cell) homeostasis.
Record name Iroxanadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

276690-58-5, 934838-71-8, 203805-20-3
Record name Iroxanadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276690585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iroxanadine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934838718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iroxanadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05444
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-[(Piperidin-1-yl)methyl]-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IROXANADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K69EJ1DL1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IROXANADINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JD92A4CWW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IROXANADINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934VN4WJM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iroxanadine
Reactant of Route 2
Reactant of Route 2
Iroxanadine
Reactant of Route 3
Reactant of Route 3
Iroxanadine
Reactant of Route 4
Iroxanadine
Reactant of Route 5
Reactant of Route 5
Iroxanadine
Reactant of Route 6
Reactant of Route 6
Iroxanadine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。